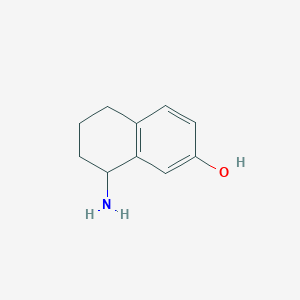

8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQYMLTXGOSXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Derivatives

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of methods to selectively produce a single enantiomer of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is of paramount importance.

Chiral Resolution Techniques for Amino-Tetrahydronaphthalene Isomers

Chiral resolution remains a widely practiced approach for separating racemic mixtures of aminotetralin isomers. This method, while potentially discarding up to 50% of the material as the undesired enantiomer, can be highly effective and scalable. wikipedia.org Two prominent techniques in this domain are classical diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The desired diastereomer is then treated to remove the resolving agent, yielding the enantiomerically pure amine. A common resolving agent for aminotetralins is (S)-mandelic acid. wikipedia.org For instance, in the synthesis of related 2-aminotetralin derivatives, racemic mixtures are converted into their diastereomeric amide derivatives by reaction with (R)-mandeloyl chloride, which can then be separated. researchgate.net

Enzymatic Kinetic Resolution: A greener alternative to classical resolution is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture. For example, in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are structurally analogous to the target compound, lipase (B570770) from Candida antarctica is used. mdpi.com The lipase selectively acylates one enantiomer of the corresponding alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. mdpi.com This method often proceeds with high enantioselectivity and under mild reaction conditions.

| Resolution Technique | Resolving Agent/Enzyme | Principle of Separation | Reference |

| Diastereomeric Salt Formation | Chiral acids (e.g., (S)-mandelic acid) | Differential solubility of diastereomeric salts | wikipedia.org |

| Enzymatic Kinetic Resolution | Lipase from Candida antarctica | Enantioselective acylation of one enantiomer | mdpi.com |

Asymmetric Catalysis in the Introduction of Chiral Centers

To circumvent the inherent waste of resolution techniques, asymmetric catalysis has emerged as a powerful tool for directly synthesizing the desired enantiomer. This involves the use of a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other.

Asymmetric Transfer Hydrogenation: Chiral metal complexes are effective catalysts for the asymmetric transfer hydrogenation of imines or ketones to produce chiral amines or alcohols. For the synthesis of related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, rhodium catalysts bearing chiral diamine ligands have been shown to be effective. mdpi.com While the enantiomeric excesses achieved were modest (up to 69% ee), the conversions were high. mdpi.com

Biocatalysis with Transaminases: ω-Transaminases (ω-TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov An (S)-specific ω-transaminase from Vibrio fluvialis has been used for this purpose, achieving enantiomeric excesses of over 99%. nih.gov This approach is highly attractive due to its exceptional stereoselectivity and environmentally benign reaction conditions. The reaction can be driven to high conversion by removing the pyruvate (B1213749) byproduct, for instance, by using a lactate (B86563) dehydrogenase cofactor regeneration system. nih.gov

Organocatalysis: Chiral organic molecules can also act as catalysts for asymmetric transformations. Proline, a naturally occurring chiral amino acid, is a well-known organocatalyst for reactions such as the aldol (B89426) reaction, which can be used to construct chiral building blocks for more complex molecules. youtube.com Cinchona alkaloid-derived thiourea (B124793) catalysts have been employed in the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, demonstrating the utility of organocatalysis in creating chiral cyclic structures.

| Catalytic System | Catalyst Type | Key Transformation | Reported Enantiomeric Excess (ee) | Reference |

| Rhodium-diamine complex | Metal Catalyst | Asymmetric Transfer Hydrogenation | up to 69% | mdpi.com |

| ω-Transaminase | Biocatalyst (Enzyme) | Asymmetric Amination of Ketones | >99% | nih.gov |

| Cinchona alkaloid-thiourea | Organocatalyst | Enantioselective Michael Addition-Cyclization | up to 63% |

Diastereoselective Approaches to Substituted Tetrahydronaphthalenols

When the target molecule contains more than one chiral center, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over others.

Strategies for the diastereoselective synthesis of substituted tetrahydronaphthalenols often rely on controlling the approach of a reagent to a cyclic precursor. For instance, the reduction of a ketone adjacent to an existing stereocenter can be influenced by the steric hindrance of that center, leading to the preferential formation of one diastereomer.

In the synthesis of highly substituted cyclohexanones, which share a similar carbocyclic core, cascade inter- and intramolecular double Michael additions have been shown to proceed with complete diastereoselectivity in many cases. Similarly, the synthesis of highly substituted tetrahydropyran-4-ones through a tandem Knoevenagel condensation and intramolecular Michael addition can yield single diastereomers. The principles of these reactions, which involve the formation of multiple stereocenters in a single, controlled process, are applicable to the synthesis of substituted tetrahydronaphthalenol derivatives. The synthesis of vicinal amino alcohols, a key structural feature of the target molecule, often starts from enantiopure amino acids, where the existing chirality directs the formation of the new stereocenter. rsc.org

Total Synthesis Strategies

The total synthesis of this compound and its derivatives requires a carefully planned sequence of reactions to construct the carbon skeleton and introduce the necessary functional groups with the correct stereochemistry.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: In a divergent synthesis, a common intermediate is prepared and then elaborated into a variety of different target molecules. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies. For example, a central tetralone intermediate can be synthesized and then subjected to various reactions to introduce different substituents on the aromatic ring or to modify the amino group, leading to a range of derivatives of this compound. The synthesis of 8-aryl-2-tetralones has been achieved through a divergent strategy where a 2-tetralone (B1666913) triflate undergoes Suzuki coupling with various arylboronic acids. acs.org

Key Bond-Forming Reactions and Catalytic Systems

The construction of the this compound framework relies on a toolbox of robust and reliable bond-forming reactions.

Carbon-Carbon Bond Formation:

Friedel-Crafts Cyclization: This is a classic method for forming the tetralin ring system by intramolecular acylation or alkylation of a suitable aromatic precursor. capes.gov.br

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a versatile tool for forming carbon-carbon bonds, for instance, by coupling an aryl halide or triflate with a boronic acid to introduce substituents on the aromatic ring. acs.org

Michael Addition: This reaction is fundamental for the construction of cyclic systems through cascade reactions, as seen in the synthesis of substituted cyclohexanones.

Carbon-Nitrogen Bond Formation:

Curtius Degradation: This reaction converts a carboxylic acid into an amine with the loss of one carbon atom, providing a route to introduce the amino group. capes.gov.br

Reductive Amination: The reaction of a ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent is a direct method for forming an amine.

Azide (B81097) Reduction: The reduction of an azide, often prepared from a corresponding halide or mesylate, is a common and efficient way to introduce a primary amine. This is frequently achieved through catalytic hydrogenation using Pd/C. researchgate.net

| Reaction Type | Description | Catalyst/Reagent Example | Reference |

| Friedel-Crafts Cyclization | Intramolecular reaction to form the tetralin ring | Lewis or Brønsted acids | capes.gov.br |

| Suzuki Coupling | Cross-coupling of an organoboron compound with a halide/triflate | Palladium catalyst | acs.org |

| Curtius Degradation | Conversion of a carboxylic acid to an amine | Diphenylphosphoryl azide (DPPA) | capes.gov.br |

| Azide Reduction | Conversion of an azide to an amine | Pd/C, H₂ | researchgate.net |

Derivatization and Functionalization Strategies

The strategic modification of this compound is key to developing new chemical entities. Functionalization can be directed at the amino group, the hydroxyl moiety, or the aromatic system, each providing a vector for structural diversification.

The primary amino group is a highly reactive nucleophilic center, making it a prime target for a variety of chemical transformations. Common modifications include acylation, alkylation, and the formation of imine derivatives, which serve to introduce new functionalities and build molecular complexity.

One documented transformation is the formation of carboximidamides. For instance, the reaction of this compound with a suitable thiophene (B33073) carboximidoyl precursor yields N'-(8-amino-5,6,7,8-tetrahydronaphthalen-2-yl)-2-thiophenecarboximidamide. nih.gov This transformation attaches a heterocyclic moiety through a C-N double bond, significantly altering the electronic and structural profile of the parent molecule.

For analytical purposes, the amino group can be derivatized to facilitate detection and quantification. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is a common strategy in GC-MS analysis, converting the amine into a stable, volatile amide. nih.gov This highlights the utility of N-acylation as a straightforward method for modifying the amino group's basicity and polarity.

Below is a table summarizing key transformations of the amino group.

| Reaction Type | Reagent/Condition | Product Class | Significance | Reference |

| Carboximidamide Formation | 2-Thiophenecarboximidoyl Precursor | N'-Aryl-carboximidamide | Introduces heterocyclic functionality. | nih.gov |

| N-Acylation | Pentafluoropropionic anhydride (PFPA) | Perfluoroacyl Amide | Increases volatility for GC-MS analysis. | nih.gov |

| N-Alkylation | Alcohols (Borrowing Hydrogen Catalysis) | Secondary/Tertiary Amines | General method for amine functionalization. | mdpi.com |

Table 1: Examples of Chemical Transformations Involving the Amino Group.

The hydroxyl group at the C2 position imparts phenolic character to the molecule. This functionality is amenable to reactions such as O-alkylation and O-acylation, which are standard methods for producing ethers and esters, respectively. While specific literature detailing these reactions on this compound is limited, the general reactivity of phenols provides a strong basis for predicting its behavior. mdpi.comnih.gov

O-alkylation, typically achieved via the Williamson ether synthesis, would involve deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. This would yield an ether derivative, masking the acidic proton and altering the hydrogen-bonding capabilities of the molecule. Similarly, O-acylation with acyl chlorides or anhydrides under basic conditions would produce the corresponding ester. In a related context, the enzymatic acylation of a similar scaffold, 5,6,7,8-Tetrahydroquinoline-8-ol, using vinyl acetate (B1210297) and a lipase from Candida antarctica has been reported, demonstrating a biocatalytic approach to hydroxyl modification.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating nature of the hydroxyl group. nih.govdocumentsdelivered.com The hydroxyl group is an ortho, para-director, meaning incoming electrophiles are directed to the C1 and C3 positions. The amino group on the adjacent saturated ring also exerts an activating, albeit weaker, influence.

Standard halogenating agents can be employed to introduce fluorine, chlorine, or bromine atoms onto the aromatic ring. A pertinent example is the synthesis of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, a derivative of a closely related compound, which demonstrates the feasibility of selective halogenation on this scaffold. researchgate.net The choice of reagents and reaction conditions, including the potential use of a Lewis acid catalyst, is crucial for controlling the regioselectivity and preventing poly-substitution. nih.gov

The expected outcomes of electrophilic aromatic substitution are outlined below.

| Reaction Type | Typical Reagent | Expected Position(s) of Substitution | Rationale | Reference |

| Bromination | Br₂, FeBr₃ or NBS | C1, C3 | The -OH group is a strong ortho, para-director. | nih.gov |

| Chlorination | Cl₂, FeCl₃ | C1, C3 | The -OH group is a strong ortho, para-director. | nih.gov |

| Nitration | HNO₃, H₂SO₄ | C1, C3 | The -OH group is a strong ortho, para-director. | nih.gov |

| Fluorination | N-Fluorodibenzene-sulfonimide (NFSI) | C1, C3 | Demonstrated on analogous structures. | researchgate.net |

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution.

The this compound framework serves as a valuable building block, or scaffold, for the construction of more complex molecules, particularly in the fields of medicinal chemistry and catalysis. Both the amino and hydroxyl groups act as synthetic handles for attaching larger and more elaborate molecular fragments.

In medicinal chemistry, analogous structures are frequently used to build multi-target ligands. For example, derivatives of 8-aminoquinoline (B160924) have been linked to melatonin (B1676174) to create hybrid molecules aimed at treating Alzheimer's disease. nih.gov Similarly, the N-propyl groups of 8-hydroxy-2-(dipropylamino)tetralin have been functionalized with bulky spirocyclic moieties to enhance interaction with biological targets. researchgate.net These strategies showcase how the aminotetralin core can anchor complex side chains designed for specific biological functions.

Furthermore, chiral derivatives of the related 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in transition metal complexes. These complexes catalyze asymmetric reactions to produce key intermediates for biologically active alkaloids, highlighting the potential of this scaffold in the development of novel catalysts. mdpi.comnih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by utilizing safer solvents, reducing waste, and employing catalytic methods.

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions. While many traditional organic reactions require anhydrous, non-polar solvents, modern methodologies are increasingly adapted for aqueous media. For instance, the saponification of a related naphthoic acid ester has been performed in a dioxane/water mixture at room temperature, which, while not entirely green due to dioxane, represents a move toward using aqueous systems and milder conditions. prepchem.com

More advanced green approaches include biocatalysis. The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. A notable example in a related system is the dynamic kinetic resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol using a lipase from Candida antarctica. mdpi.com This enzymatic process provides an efficient and sustainable alternative to traditional chemical methods for obtaining enantiopure compounds. Additionally, some syntheses of related naphthoquinone structures have been developed using molecular oxygen (O₂) as the oxidant and ethanol as the solvent, exemplifying the use of a green oxidant and a bio-based solvent.

Catalyst Development for Sustainable Production

The sustainable production of chiral amines, including the tetralin scaffold of this compound, relies heavily on the development of highly efficient and selective catalysts. Research into analogous structures, such as chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, provides significant insights into promising catalytic systems.

A key advancement is the use of biocatalysis for producing enantiopure intermediates. For instance, the dynamic kinetic resolution of the precursor 5,6,7,8-tetrahydroquinolin-8-ol (B83816) has been effectively achieved using lipase from Candida antarctica. mdpi.comnih.gov This enzymatic approach circumvents the drawbacks of traditional resolution methods, which often depend on expensive chiral resolving agents and result in lower yields and insufficient optical purity. mdpi.comnih.gov

Following the creation of a chiral intermediate, transition metal catalysis is crucial for subsequent transformations. Complexes involving metals like rhodium and ruthenium, paired with chiral diamine ligands, have proven effective in asymmetric transfer hydrogenation (ATH) reactions. mdpi.comnih.gov For the synthesis of related cyclic aromatic imines, rhodium catalysts demonstrated high reactivity and enantioselectivity. mdpi.com The strategic use of additives, such as Lanthanum(III) triflate (La(OTf)₃), can further enhance catalytic activity, leading to quantitative conversion even with sterically hindered substrates. mdpi.com

Catalytic hydrogenation represents a fundamental method for the synthesis of the saturated heterocyclic portion of these molecules. The reduction of the corresponding acetamido-substituted quinolines and isoquinolines, followed by hydrolysis, is a viable route to amino-substituted tetrahydroquinolines. nih.gov This highlights the importance of hydrogenation catalysts, often based on platinum or palladium, in achieving the desired tetralin core structure.

Interactive Table: Catalyst Performance in Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline (DHIQ) Substrate Data based on analogous tetrahydroquinoline-ligated metal complexes. mdpi.com

| Catalyst (Ligand) | Metal | Additive | Conversion (%) | Enantiomeric Excess (ee %) |

| C3 (L1 - CAMPY) | Rh | La(OTf)₃ | >99 | 69 |

| C4 (L2 - Me-CAMPY) | Rh | La(OTf)₃ | >99 | 65 |

| C1 (L1 - CAMPY) | Ru | - | 15 | 10 |

| C2 (L2 - Me-CAMPY) | Ru | - | 10 | 8 |

Atom Economy and Waste Minimization Approaches

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comacs.org It serves as a critical metric for evaluating the sustainability of a synthetic route, moving beyond traditional yield calculations which only consider the amount of product isolated and ignore the generation of waste. nih.gov The goal is to design reactions where the vast majority of atoms from the starting materials are found in the product, minimizing byproducts. acs.org

The inefficiency of many chemical processes is highlighted by the E-Factor, which quantifies the mass of waste generated per kilogram of product. nih.gov In the fine chemical and pharmaceutical industries, E-Factors can range from 5 to over 100, indicating substantial waste production. nih.gov Adopting atom-economical reactions is essential to reduce this environmental burden.

Synthetic strategies with high atom economy typically include:

Addition Reactions: Where two or more molecules combine to form a larger one, incorporating all atoms from the reactants.

Rearrangement Reactions: In which the atoms of a molecule are rearranged to form an isomer, with no loss of atoms.

Catalytic Reactions: The use of catalysts allows for reactions to proceed with high efficiency without the reagent being consumed, thereby not contributing to the mass of byproducts. jocpr.com

Conversely, reactions like substitutions and eliminations are often inherently wasteful as they generate stoichiometric byproducts that are not part of the final molecule. nih.gov

For the synthesis of this compound, applying these principles means prioritizing catalytic hydrogenation and transfer hydrogenation steps. These methods are vastly superior to older techniques that might rely on stoichiometric reducing agents, which have poor atom economy. For example, a catalytic approach to reduction incorporates hydrogen atoms directly into the substrate with minimal waste, whereas a stoichiometric metal hydride reduction would generate significant inorganic salt byproducts.

Interactive Table: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Principle | Atom Economy | Example |

| Addition | A + B → C | High (often 100%) | Diels-Alder Reaction |

| Rearrangement | A → B | 100% | Claisen Rearrangement |

| Catalytic Hydrogenation | Substrate + H₂ (cat.) → Product | High | Reduction of an alkene |

| Substitution | A-B + C → A-C + B | Low to Moderate | Williamson Ether Synthesis |

| Elimination | A → B + C | Low | Dehydration of an alcohol |

| Wittig Reaction | Carbonyl + Ylide → Alkene + Phosphine Oxide | Very Low | Alkene Synthesis rsc.org |

By focusing on catalyst development and adhering to the principles of atom economy, the synthesis of this compound and its derivatives can be made significantly more sustainable, aligning with the modern imperatives of green chemistry.

Mechanism and Kinetics of Reactions Involving 8 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol

Mechanistic Elucidation of Formation Reactions

The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through various chemical pathways. Understanding the mechanisms of these reactions is crucial for optimizing synthesis and achieving desired stereochemical outcomes.

Reductive amination is a cornerstone method for the formation of amines, including the synthesis of this compound. harvard.edu This process generally involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu

A common precursor for the synthesis of this compound is a tetralone derivative. The general mechanism proceeds as follows:

Imine/Iminium Ion Formation: The carbonyl group of the tetralone reacts with an ammonia (B1221849) source to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more reactive iminium ion.

Reduction: A reducing agent is then used to reduce the imine or iminium ion to the final amine product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu The choice of reducing agent can be critical for the success of the reaction, as some are more selective for the iminium ion over the starting carbonyl compound. harvard.edu For instance, sodium cyanoborohydride is effective at a pH range of 6-7, allowing for the selective reduction of the iminium ion in the presence of the ketone. harvard.edu

The synthesis of related compounds, such as 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, often involves the catalytic hydrogenation of a substituted naphthol followed by amination. This can be achieved using a palladium on carbon (Pd/C) catalyst under hydrogen gas, followed by reaction with ammonia at elevated temperatures.

While direct coupling reactions to form the core tetralin structure of this compound are less common, related coupling strategies are employed in the synthesis of similar bicyclic and heterocyclic systems. For instance, tandem Michael addition-cyclization reactions are utilized to create substituted chromene structures, which share a bicyclic framework. nih.govnih.gov

In a typical example, the reaction between a 1,3-dicarbonyl compound and a benzylidenemalononitrile (B1330407) derivative can be catalyzed by a base to yield a 2-amino-4H-pyran-3-carbonitrile derivative. nih.gov The proposed mechanism involves the initial Michael addition of the enolate of the 1,3-dicarbonyl compound to the electron-deficient alkene of the benzylidenemalononitrile. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the nitrile, leading to the formation of the pyran ring after tautomerization.

While not a direct synthesis of this compound, these types of reactions highlight the mechanistic principles of forming complex ring systems through a sequence of bond-forming events. The intermediates in these reactions are often transient and not isolated, but their existence is inferred from the final product structure and mechanistic considerations.

Reaction Kinetics and Optimization Studies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Kinetic studies and optimization of parameters such as catalysts, reagents, temperature, and pressure are therefore of significant importance.

The choice of catalyst and reagents plays a pivotal role in the kinetics of reductive amination.

Catalysts: In catalytic hydrogenation, the nature of the catalyst (e.g., Pd/C, Raney Nickel) and its loading can significantly impact the reaction rate and selectivity. For reductive aminations using hydride reagents, acid catalysts are often employed to facilitate the formation of the iminium ion, which is more readily reduced than the corresponding imine. harvard.edu

Reagents: The type of reducing agent has a profound effect on the reaction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the imine, leading to a mixture of products. More selective reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are preferred as they primarily reduce the iminium ion. harvard.edu The concentration of the amine source (e.g., ammonia) also influences the rate of imine formation.

The table below summarizes the effect of different reagents on reductive amination reactions.

| Reagent | Role | Effect on Reaction |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Selectively reduces iminium ions at pH 6-7. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Highly selective for reductive amination. harvard.edu |

| Palladium on Carbon (Pd/C) | Hydrogenation Catalyst | Used for the reduction of aromatic rings and subsequent amination. |

| Acetic Acid | Acid Catalyst | Protonates the carbonyl group, facilitating nucleophilic attack by the amine. harvard.edu |

Temperature and pressure are critical parameters that can be adjusted to optimize the efficiency of the synthesis.

Temperature: Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, higher temperatures can lead to decreased yields due to unfavorable thermodynamics. In the synthesis of related chromene derivatives, it was found that lowering the temperature from room temperature to 0°C increased the enantiomeric excess of the product, although a further decrease to -15°C was detrimental to both reactivity and enantioselectivity. nih.gov For amination reactions following catalytic hydrogenation, temperatures in the range of 80-120°C are often employed.

Pressure: In catalytic hydrogenation reactions, the pressure of hydrogen gas is a key variable. Higher pressures generally lead to faster reaction rates. For the hydrogenation of naphthalene (B1677914) derivatives, pressures of 1-3 atm of H₂ are typically used.

The following table illustrates the impact of temperature on reaction outcomes in a related enantioselective synthesis. nih.gov

| Entry | Temperature (°C) | Enantiomeric Excess (ee %) |

| 1 | Room Temperature | Lower ee |

| 19 | 0 | 63 |

| 20 | -15 | Detrimental to ee |

Investigation of Chiral Recognition and Selectivity Mechanisms in Asymmetric Reactions

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in medicinal chemistry. This requires the use of asymmetric synthesis methods where chiral recognition plays a crucial role.

Chiral auxiliaries, catalysts, or reagents are employed to control the stereochemical outcome of the reaction. For example, in the synthesis of chiral amino acid derivatives with a naphthyl ring, a chiral sulfonimine auxiliary has been used to control the absolute configuration. nih.gov The stereogenicity was found to be dependent on the chirality of the sulfinyl center in the auxiliary. nih.gov

In the context of reductive amination, asymmetric hydrogenation using chiral catalysts is a powerful technique. For instance, rhodium-BINAP complexes can be used for the asymmetric hydrogenation of prochiral ketones or imines, leading to the formation of one enantiomer in excess. The mechanism of chiral recognition involves the formation of a diastereomeric complex between the substrate and the chiral catalyst. The steric and electronic interactions within this complex favor one pathway of hydrogen delivery over the other, resulting in an enantiomerically enriched product.

Another approach is chiral resolution, where a racemic mixture of the amine is reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts can then be separated by crystallization, and the desired enantiomer of the amine can be recovered.

The development of chiral ligands for metal catalysts is an active area of research. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for asymmetric transfer hydrogenation. mdpi.comresearchgate.net The chirality of these ligands was found to be essential for the stereocontrol of the reaction. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 8 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol

Quantum Mechanical Studies

Quantum mechanical calculations offer a detailed view of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Predictions

The electronic structure of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL dictates its chemical reactivity. Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge. The oxygen and nitrogen atoms are identified as regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups are electron-deficient, indicating their potential for hydrogen bonding.

Global reactivity descriptors, calculated using conceptual density functional theory (DFT), provide quantitative measures of the molecule's stability and reactivity.

Table 1: Calculated Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -5.24 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.31 |

| Energy Gap (ΔE) | 4.93 |

| Ionization Potential (I) | 5.24 |

| Electron Affinity (A) | 0.31 |

| Electronegativity (χ) | 2.775 |

| Chemical Hardness (η) | 2.465 |

| Chemical Softness (S) | 0.203 |

Note: These values are theoretical and can vary based on the computational method and basis set used.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is primarily localized on the electron-rich aromatic ring and the heteroatoms, whereas the LUMO is distributed more across the carbon backbone. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Spectroscopic Property Simulations

Computational methods can simulate various spectroscopic techniques, providing theoretical spectra that can be compared with experimental results for structural confirmation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are essential for the structural elucidation of this compound.

IR Spectroscopy: Simulated infrared (IR) spectra can predict the vibrational frequencies of the molecule's functional groups. Key vibrational modes include the O-H and N-H stretching frequencies, as well as aromatic C-H stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with the environment.

Conformational Analysis and Flexibility

The tetrahydronaphthalene ring system of this compound is not planar, leading to multiple possible conformations. The amino group substituent on the saturated portion of the ring system can exist in either an axial or equatorial position, resulting in different stereoisomers with distinct energetic profiles and biological activities. Conformational analysis helps identify the most stable, low-energy conformations of the molecule.

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the conformation and properties of a solute molecule. MD simulations in different solvent environments, such as water or organic solvents, can elucidate how intermolecular interactions, particularly hydrogen bonding between the solute's hydroxyl and amino groups and the solvent molecules, affect its structural dynamics and stability.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen |

| Carbon |

| Nitrogen |

Docking and Molecular Interaction Studies (excluding biological activity/efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the fundamental interactions between a ligand, such as this compound, and a receptor's binding site.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the characterization of its potential binding pockets can be inferred from studies on analogous structures. For instance, molecular docking of substituted tetrahydronaphthalene derivatives with targets like tyrosine kinase has revealed key interaction sites. nih.gov In a hypothetical docking scenario of this compound, the characterization of the binding pocket would involve identifying key amino acid residues capable of forming hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The amino group at the 8-position and the hydroxyl group at the 2-position are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, and glutamic acid within a receptor's binding site. The tetrahydronaphthalene core, with its blend of aromatic and aliphatic character, would likely engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine. The characterization of the binding pocket's shape, size, and electrostatic potential is crucial for understanding the complementarity between the ligand and the receptor.

A representative, albeit hypothetical, characterization of a binding pocket for an aminotetralin derivative is presented in the table below.

| Interaction Type | Potential Interacting Residues | Ligand Moiety Involved |

| Hydrogen Bond Donor | Aspartate, Glutamate | Amino group (-NH2) |

| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine | Hydroxyl group (-OH) |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Tetrahydronaphthalene ring |

| Aromatic (π-π) Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzene (B151609) ring of the tetrahydronaphthalene |

The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a crucial parameter. A lower binding energy generally indicates a more stable complex. For this compound, a computational study would involve docking it into a relevant protein target and calculating its binding affinity. The resulting binding modes would illustrate the specific orientation of the molecule within the binding site, highlighting the key intermolecular interactions.

A hypothetical table of predicted binding affinities for this compound and its analogs against a putative receptor is shown below to illustrate the concept.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -8.5 | H-bond with Ser203, Hydrophobic interaction with Leu150 |

| 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL | -8.2 | H-bond with Ser203, Hydrophobic interaction with Val148 |

| 8-Amino-5,6,7,8-tetrahydronaphthalene | -7.1 | Hydrophobic interaction with Leu150 and Val148 |

Advanced Predictive Modeling for Chemical Behavior

Beyond individual ligand-receptor interactions, computational models can predict the broader chemical behavior of a molecule, including its potential activities and synthetic feasibility.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. The development of a QSAR model for a series of compounds including this compound would involve the calculation of various molecular descriptors.

These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).

Public databases like PubChem provide pre-computed descriptors for related compounds such as 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol, including its molecular weight (163.22 g/mol ) and a predicted XLogP3 of 1.7. nih.govuni.lu These descriptors would be used to build a regression model that correlates them with an observed activity. While a specific QSAR model for this compound has not been identified in the literature, studies on other aminothiazole and 2-aminopyridine (B139424) derivatives demonstrate the principles of QSAR model development, utilizing techniques like multiple linear regression and comparative molecular field analysis (CoMFA). nih.govnih.gov

A hypothetical table of descriptors for a QSAR study is presented below.

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |

| This compound | 163.22 | 1.65 | 46.25 |

| Analog 1 | 177.25 | 2.05 | 46.25 |

| Analog 2 | 191.27 | 2.45 | 46.25 |

Computational tools can also be employed to predict the synthetic accessibility of a target molecule. This involves retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors. For this compound, a likely retrosynthetic disconnection would involve the functionalization of a tetralone precursor.

The synthesis of related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives often starts from the corresponding tetrahydroquinolin-8-ol, highlighting a potential synthetic pathway for our target compound. nih.govmdpi.com Furthermore, the synthesis of various aminotetralin derivatives has been reported, providing a basis for predicting feasible reaction pathways and potential challenges, such as regioselectivity and stereoselectivity.

Computational models can predict reaction outcomes by considering factors like the reactivity of functional groups, steric hindrance, and the electronic effects of substituents. For instance, the reduction of a substituted naphthalene (B1677914) derivative followed by amination is a plausible route that could be modeled to predict yields and potential byproducts.

A simplified, hypothetical retrosynthetic analysis for this compound is outlined below.

| Retrosynthetic Step | Precursor Molecule | Key Transformation |

| Disconnect C-N bond | 8-Oxo-5,6,7,8-tetrahydronaphthalen-2-ol | Reductive amination |

| Disconnect C=O bond | 2-Hydroxy-tetralin | Oxidation |

| Disconnect aromatic ring | Substituted benzene and a C4 synthon | Friedel-Crafts acylation/alkylation |

Role in Transition Metal Catalysis and Ligand Design

Design and Synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL-Based Ligands

The structural framework of this compound serves as a versatile starting point for crafting ligands with tailored electronic and steric properties. The amino and hydroxyl moieties can be readily modified to generate a diverse library of ligand architectures.

N,N-Chelating Ligands and Their Derivatives

While direct derivatization of the amino and hydroxyl groups of this compound can lead to N,O-chelating ligands, the synthesis of N,N-chelating ligands often involves the introduction of an additional nitrogen-containing substituent. For instance, chiral diamines based on the analogous 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully synthesized and employed as effective ligands in asymmetric catalysis. These syntheses often involve multi-step sequences to introduce the second nitrogen donor and control the stereochemistry.

Multidentate Ligand Architectures

The development of multidentate ligands from this compound can be achieved by introducing additional donor atoms to create tridentate or higher-denticity systems. Research on similar structures, such as 5,6,7,8-tetrahydroquinolin-8-amine (B1249066), has demonstrated the synthesis of NNS/P-tridentate complexes. nih.govresearchgate.net This suggests the potential for analogous synthetic strategies with the this compound scaffold to create ligands capable of forming highly stable complexes with transition metals.

Application in Metal-Catalyzed Reactions

Ligands derived from the this compound framework have potential applications in a range of transition metal-catalyzed transformations, owing to their ability to modulate the reactivity of the metal center.

Manganese-Catalyzed Transfer Hydrogenation

Manganese catalysis has gained significant attention for its sustainability and cost-effectiveness. beilstein-journals.org In the context of transfer hydrogenation, manganese complexes with tailored ligands have shown considerable promise. For example, manganese(I) complexes bearing ligands derived from 5,6,7,8-tetrahydroquinolin-8-amine have been identified as effective catalysts for the transfer hydrogenation of N-unprotected indoles. nih.govresearchgate.net Specifically, NN-bidentate and NNS/P-tridentate manganese complexes have been investigated, with one of the most effective catalysts being activated with t-BuONa. nih.govresearchgate.net This research highlights the potential for developing manganese catalysts based on the this compound core for similar reductive transformations.

Rhodium-Catalyzed Asymmetric Transformations

Rhodium complexes are renowned for their high efficiency in asymmetric catalysis, particularly in hydrogenation reactions. nih.govwiley-vch.de Chiral ligands are crucial for achieving high enantioselectivity in these transformations. Research on chiral diamines derived from the related 8-amino-5,6,7,8-tetrahydroquinoline backbone has demonstrated their utility in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. nih.govmdpi.com These studies have shown that rhodium catalysts incorporating these ligands can achieve good reactivity and moderate to high enantiomeric excesses. nih.govmdpi.com This precedent suggests that chiral ligands synthesized from this compound could also serve as effective components in rhodium-catalyzed asymmetric reactions.

Other Transition Metal Systems (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The performance of these catalytic systems is heavily reliant on the nature of the supporting ligand. While specific applications of this compound-based ligands in palladium-catalyzed couplings are not extensively documented, the structural motifs present in this compound are relevant to ligand design in this area. The development of ligands that can effectively stabilize palladium catalytic species and facilitate oxidative addition and reductive elimination is an active area of research.

In-Depth Analysis of this compound in Catalysis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research data concerning the application of This compound as a ligand in transition metal catalysis. Consequently, detailed findings on catalyst performance, including Turnover Number (TON) and Turnover Frequency (TOF), as well as studies on the stability and recyclability of its corresponding metal complexes, are not available in published literature.

The provided outline requests an in-depth analysis of the following aspects:

Catalyst Performance and Recyclability Studies

Stability and Longevity of Metal Complexes

Despite extensive searches for the compound and its associated CAS number (79976-46-8) in the context of catalysis, no specific studies were identified that would provide the data necessary to populate these sections. Research has been published on isomers, such as 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol, and heterocyclic analogues like 8-amino-5,6,7,8-tetrahydroquinoline, in catalytic applications. However, the strict focus of this article on This compound precludes the inclusion of data from these related but structurally distinct compounds.

Catalyst Performance and Recyclability Studies

Catalyst performance is quantitatively measured by metrics that describe its efficiency and lifespan. These include the Turnover Number (TON) and Turnover Frequency (TOF), which are crucial for assessing the practical and economic viability of a catalyst. researchgate.netunife.it

The Turnover Frequency (TOF) is a measure of the catalyst's activity at a specific point in time, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹). researchgate.netunife.it It essentially describes the speed of the catalytic cycle.

As of the current date, no published studies were found that report TON or TOF values for any transition metal catalyst incorporating the this compound ligand. Therefore, no data table can be generated for this compound.

The investigation into the stability and recyclability of catalysts based on this compound has not yielded any specific experimental results. There are no available reports detailing the decomposition pathways, deactivation mechanisms, or success in recycling catalysts derived from this specific ligand.

Advanced Spectroscopic and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, both ¹H and ¹³C NMR would provide significant insights into its molecular framework.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts and coupling constants (J-values) of these aromatic protons are crucial for confirming the substitution pattern.

The aliphatic portion of the molecule, the tetrahydronaphthalene ring, contains a chiral center at the carbon atom bearing the amino group (C8). This chirality renders the adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns, often appearing as multiplets. Detailed analysis of these multiplets, including techniques like 2D NMR (COSY, HSQC, HMBC), would be essential to assign each proton and carbon signal unambiguously. Such analyses would also help in determining the relative stereochemistry of the protons on the saturated ring.

A hypothetical data table for the expected NMR signals is presented below. Actual experimental data is required for a definitive assignment.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-Alkyl | - | 130 - 140 |

| Aliphatic CH-NH₂ | 3.0 - 3.5 | 45 - 55 |

| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

The saturated ring of the tetralin system is not planar and can exist in different conformations, such as a half-chair or an envelope. These conformations can interconvert, and the rate of this exchange can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. From the coalescence temperature, the energy barrier for the conformational exchange can be calculated, providing valuable information about the molecule's flexibility and the relative stability of its conformers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass. This allows for the determination of its elemental formula with a high degree of confidence. The calculated exact mass for the protonated form of this compound ([C₁₀H₁₃NO + H]⁺) would be compared to the experimentally measured value to confirm its molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Monoisotopic Mass | 163.0997 g/mol |

| Computed Exact Mass [M+H]⁺ | 164.1070 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the amino group (as NH₃) and subsequent cleavages of the saturated ring. The study of these pathways is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers. nih.govechemi.com

Vibrational Spectroscopy (FT-IR, Raman)

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, the N-H stretches of the primary amine, C-H stretches for both aromatic and aliphatic carbons, and C=C stretching vibrations for the aromatic ring. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Raman spectroscopy would provide complementary information. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the FT-IR spectrum.

A table of expected vibrational frequencies is provided below. This is a generalized representation and requires experimental data for validation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretch, broad | 3200 - 3600 |

| Amine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine N-H | Bend | 1590 - 1650 |

| Phenol C-O | Stretch | 1180 - 1260 |

Characterization of Functional Groups and Hydrogen Bonding

The molecular structure of this compound is distinguished by the presence of a primary amino group (-NH₂) and a hydroxyl group (-OH) attached to the tetrahydronaphthalene scaffold. Spectroscopic methods are instrumental in confirming the presence and electronic environment of these functional groups.

Infrared (IR) spectroscopy is a key technique for identifying the characteristic vibrational frequencies of the functional groups. For analogous compounds, such as chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, distinct IR absorption bands are observed. mdpi.com The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group is also found in this region, often as a broad band due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms. In the ¹H NMR spectrum of a related 2-methyl substituted 8-amino-5,6,7,8-tetrahydroquinoline, the proton of the amino group can be observed, and its chemical shift is influenced by solvent and concentration. mdpi.com The aromatic protons on the benzene ring of the tetrahydronaphthalene moiety typically resonate in the downfield region, while the aliphatic protons of the saturated ring appear more upfield.

Hydrogen bonding plays a significant role in the properties of this compound. Both the amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can also serve as acceptors. These interactions can occur intramolecularly or intermolecularly, influencing the compound's physical properties and molecular conformation. In the solid state, intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing.

| Spectroscopic Data for a Structurally Related Compound (2-methyl-8-amino-5,6,7,8-tetrahydroquinoline) | |

| Technique | Observed Features |

| FTIR (cm⁻¹) | 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 mdpi.com |

| ¹H NMR (CDCl₃, 300 MHz, ppm) | δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) mdpi.com |

| ¹³C NMR (CDCl₃, 75 MHz, ppm) | δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 mdpi.com |

Conformational Fingerprinting

The conformational flexibility of the this compound molecule is primarily associated with the saturated six-membered ring of the tetrahydronaphthalene system. This ring can adopt various non-planar conformations to minimize steric strain.

Studies on related tetralin derivatives have shown that the alicyclic ring often adopts a half-chair or envelope conformation. In the crystal structure of a complex chromene derivative incorporating a tetrahydronaphthalene moiety, it was observed that both six-membered rings of the fused system display envelope conformations. researchgate.net This suggests that the saturated ring in this compound likely exists in a dynamic equilibrium between similar low-energy conformations in solution. The specific preferred conformation will be influenced by the steric and electronic effects of the amino and hydroxyl substituents. The position of the amino group at C8, which is part of the flexible ring, will significantly impact the conformational landscape.

X-ray Crystallography of Derivatives and Metal Complexes

Solid-State Molecular Conformation and Packing

The crystal structures of various derivatives containing the tetrahydronaphthalene framework reveal key features of their solid-state conformation and packing. For instance, in the crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, the amino group is involved in classical hydrogen bonds, which dictate the formation of a double-layer structure. researchgate.net These hydrogen bonds, along with weaker C-H···O and C-H···π interactions, play a crucial role in stabilizing the crystal packing. researchgate.net

The geometry of the tetrahydronaphthalene ring system in such derivatives is also elucidated. In one reported structure, the six-membered rings of the fused heterocyclic system adopt envelope conformations. researchgate.net The analysis of bond lengths and angles within the aromatic and aliphatic portions of the molecule provides a precise picture of the molecular geometry.

| Crystallographic Data for a Tetralin Derivative (2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile) | |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| Key Supramolecular Features | Hydrogen bonding (N-H···O=C and N-H···N≡C) leading to a double-layer structure. researchgate.net |

| Conformation | Both six-membered rings of the fused heterocyclic system display envelope conformations. researchgate.net |

Metal-Ligand Coordination Geometry

The amino and hydroxyl groups of this compound make it an excellent candidate as a bidentate ligand for coordinating with metal ions. The nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group can form a stable five-membered chelate ring with a metal center. This N,O-bidentate coordination is a common binding mode for amino acids and related compounds with transition metals. wikipedia.org

Structure Activity Relationship Sar Studies of 8 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Analogues

Systematic Structural Modifications and Their Chemical Consequences

The chemical properties of aminotetralin derivatives are highly sensitive to structural changes on both the aromatic and saturated rings. These modifications influence everything from basicity (pKa) to the molecule's ability to engage in specific interactions with biological macromolecules.

Substituents on the tetrahydronaphthalene core significantly modulate receptor affinity and functional activity. For instance, the nature of the hydroxyl group on the aromatic ring is a key determinant of activity. In related scaffolds, the conversion of a methoxy (B1213986) group to a hydroxyl group (a catechol) can result in a notable increase in affinity for dopamine (B1211576) receptors like the D1R. nih.gov This is often attributed to the hydroxyl group's ability to form critical hydrogen bonds with receptor residues.

The carbon atom bearing the amino group in aminotetralin derivatives is a chiral center, and the resulting stereoisomers often exhibit profound differences in biological activity. The absolute stereochemistry of the molecule is a critical factor in molecular recognition by G-protein coupled receptors. For example, in studies of structurally similar compounds targeting serotonin (B10506) receptors, it was hypothesized that the (2S)-absolute stereochemistry corresponds to the high-affinity enantiomer. researchgate.net

This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and the receptor's binding pocket. To study these effects, racemic mixtures of aminotetralin derivatives are often separated into their individual enantiomers through chiral resolution, for instance by using optically active resolving agents like derivatives of 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. nih.gov The subsequent pharmacological evaluation of the pure enantiomers allows for a clear determination of the stereochemical requirements for optimal receptor interaction.

SAR in Dopamine Receptor Ligand Development

The aminotetralin scaffold is a cornerstone in the design of ligands for dopamine D2-like receptors (D2, D3, D4), which are implicated in various neurological and psychiatric disorders. nih.gov Hybrid molecules that combine the aminotetralin pharmacophore with other structural motifs have led to the development of highly potent and selective dopamine receptor modulators.

A particularly successful strategy has been the creation of hybrid compounds linking a 7-amino-tetralin moiety to a 4-aryl-piperazine group. nih.govnih.gov This molecular template has been extensively studied to develop selective D3 receptor agonists. nih.gov Structure-activity relationship studies on this series have explored the impact of various molecular modifications at the distal aryl group connected to the piperazine (B1678402) ring. nih.gov The nature of the aryl substituent significantly influences both the affinity and selectivity for D2 versus D3 receptors.

The table below illustrates the dopamine receptor binding affinities for selected analogues in this series, highlighting the impact of modifying the arylpiperazine moiety.

| Compound | Aryl Group | D2 Ki (nM) | D3 Ki (nM) | D3 Selectivity (D2/D3) |

|---|---|---|---|---|

| D-264 | Phenyl | 15.0 | 0.8 | 18.75 |

| D-301 | 2-Methoxyphenyl | 25.0 | 0.5 | 50.0 |

| D-440 | 2,3-Dichlorophenyl | 5.0 | 0.1 | 50.0 |

Data derived from literature findings for illustrative purposes. nih.gov

The substituents on the nitrogen atom of the aminotetralin core play a pivotal role in determining agonist activity at dopamine receptors. Systematic studies on N-alkylated 2-aminotetralins have demonstrated that an n-propyl group is optimal for potent agonist activity. nih.gov Compounds with N-ethyl groups are slightly less active, while those lacking an N-alkyl substituent (primary amines) or having groups larger than propyl are often inactive or significantly less potent. nih.govnih.gov This suggests the presence of a specific steric pocket in the receptor that best accommodates an n-propyl group. nih.gov

In addition to simple alkyl groups, other functionalizations of the amino group can modulate activity. For example, converting the amino group of a known partial agonist into various sulfonamide derivatives has been shown to significantly improve affinity for the D3 receptor. nih.gov However, this type of modification can also lead to a loss of agonist potency. nih.gov

The following table summarizes the effect of N-alkylation on dopamine agonist potency in a series of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) analogues.

| N-Substitution | Relative Dopamine Agonist Potency |

|---|---|

| H, H (Primary Amine) | Inactive |

| Ethyl, Ethyl | Active |

| Propyl, Propyl | Highly Active |

| Propyl, Butyl | Potent |

| Propyl, Pentyl | Reduced Activity |

Data based on findings from J Med Chem, 1979, 22(11), 1323-9. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties while retaining its desired biological activity. In the context of the hybrid 7-aminotetralin-piperazine derivatives, researchers have explored the bioisosteric replacement of the phenolic hydroxyl group with various heterocyclic rings. nih.gov The goal is to mimic the hydrogen-bonding capability of the hydroxyl group, which is often essential for receptor binding. nih.gov

Studies have shown that replacing the hydroxyl group with rings like imidazole (B134444) or indole (B1671886) can produce compounds with high affinity for the D3 receptor. nih.gov For instance, an imidazole derivative and an indole derivative were found to have comparable high affinity for the D3 receptor, demonstrating that these nitrogen-containing heterocycles can successfully act as bioisosteres for the hydroxyl group by providing potential hydrogen bonding interactions. nih.gov This approach allows for fine-tuning of properties such as selectivity, solubility, and metabolic stability.

SAR in Selective Estrogen Receptor Modulator (SERM) Development

Structural Requirements for Estrogen Receptor Binding

There is no publicly available information detailing the structural requirements for estrogen receptor binding of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL analogues.

Synthesis and Evaluation of Derivatives Targeting Estrogen Receptors

There are no published studies on the synthesis and evaluation of this compound derivatives targeting estrogen receptors.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and its derivatives can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and the potential for high-throughput library generation. youtube.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. youtube.com The high surface-to-volume ratio in flow reactors facilitates efficient heat transfer, enabling the safe execution of highly exothermic or hazardous reactions. youtube.com Automated systems can perform multi-step syntheses, purifications, and analyses in a continuous fashion, accelerating the drug discovery process. nih.govamidetech.com The development of robust flow chemistry protocols for the key synthetic steps, such as catalytic hydrogenation and amination, will be instrumental in the efficient production of a diverse range of aminotetralin analogs. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited | Precise |

| Heat Transfer | Inefficient | Highly Efficient |

| Safety | Potential for runaway reactions | Enhanced safety for hazardous reactions |

| Scalability | Challenging | Readily scalable |

| Reproducibility | Variable | High |

Novel Applications in Supramolecular Chemistry and Materials Science

The aromatic and amino functionalities of this compound provide opportunities for its use in supramolecular chemistry and materials science. The molecule can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are fundamental to the construction of self-assembling systems.

The development of novel polymers or materials incorporating the this compound scaffold could lead to new functional materials with applications in areas such as drug delivery, sensing, and catalysis. For instance, the amino group can be functionalized to create monomers for polymerization, or the entire molecule can be used as a building block in the formation of metal-organic frameworks (MOFs) or other crystalline materials. nih.gov The inherent chirality of the molecule can also be exploited to create chiral materials with specific optical or recognition properties.

Advanced Computational Modeling for De Novo Design

Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery for the de novo design of novel ligands with desired pharmacological profiles. For this compound, molecular docking and dynamics simulations can be employed to understand its binding modes with various biological targets, such as G protein-coupled receptors (GPCRs). nih.govnih.gov

These computational approaches can predict the binding affinities and selectivities of new analogs, guiding the synthetic efforts towards the most promising candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationships between the chemical structure of aminotetralin derivatives and their biological activities, enabling the rational design of more potent and selective compounds. researchgate.net The use of computational tools can significantly reduce the time and cost associated with the discovery of new drug candidates. mdpi.com

Exploration of New Catalytic Transformations

The synthesis of this compound and its derivatives often relies on traditional methods that can be improved by the exploration of new catalytic transformations. Modern catalytic methods, such as C-H activation and asymmetric catalysis, offer more efficient and stereoselective routes to these compounds.

For example, the direct C-H functionalization of the tetrahydronaphthalene core could provide a more atom-economical approach to introducing diverse substituents. Asymmetric hydrogenation or reductive amination using chiral catalysts can afford enantiomerically pure aminotetralins, which is crucial for their pharmacological activity. nih.govmdpi.com The development of novel catalysts and catalytic systems will continue to be a major focus in the synthesis of complex aminotetralin derivatives. nih.gov

Table 2: Potential Catalytic Transformations for Aminotetralin Synthesis

| Catalytic Transformation | Potential Advantage |

| Asymmetric Hydrogenation | Enantioselective synthesis of chiral amines. nih.gov |

| C-H Activation | Direct functionalization of the aromatic ring. |

| Reductive Amination | Efficient formation of the amino group. nih.gov |

| Cross-Coupling Reactions | Introduction of diverse substituents. |

Development of Advanced Analytical Techniques for Trace Analysis or In Situ Monitoring

The ability to detect and quantify this compound and its metabolites at trace levels is essential for pharmacokinetic and environmental studies. The development of advanced analytical techniques is crucial for achieving the required sensitivity and selectivity. chromatographyonline.com

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for trace analysis. chromatographyonline.com The development of specific antibodies could enable the creation of highly sensitive immunoassays. Furthermore, in situ monitoring techniques, such as spectroscopic methods integrated into flow reactors, can provide real-time information on reaction progress, facilitating process optimization and control. pnrsolution.orgazolifesciences.com The use of certified reference standards and robust quality control measures is essential to ensure the accuracy and reliability of analytical data. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL?

- Methodological Answer : Synthesis typically involves multi-step processes, including reduction, amination, and hydroxylation. Key parameters include:

- Temperature control : Nitration steps require strict temperature regulation (e.g., 0–5°C) to avoid over-nitration or decomposition of intermediates .

- Reagent stoichiometry : Excess reducing agents (e.g., NaBH₄) may improve yield but risk side reactions.

- Purification : Column chromatography with polar stationary phases (silica gel) and gradient elution (hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards.

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and hydroxyl/amino groups (δ 1.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 163.0997 (monoisotopic mass) .

Q. What are the implications of stereochemistry in this compound synthesis?

- Methodological Answer : The compound may exist as enantiomers (e.g., (R)- or (S)-configurations). Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy can resolve stereoisomers. Undefined stereocenters in intermediates may lead to racemic mixtures, requiring asymmetric catalysis or chiral auxiliaries .

Q. How can researchers mitigate byproduct formation during hydroxylation steps?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) reduce unwanted oxidation.

- Catalyst optimization : Use transition-metal catalysts (e.g., Pd/C) under hydrogen atmospheres to minimize quinone byproducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in oxidation studies of this compound derivatives?

- Methodological Answer : Contradictions arise from competing pathways:

- Electrophilic aromatic substitution : Amino groups direct oxidation to para positions, but steric hindrance in the tetralin ring may favor meta products.

- Radical intermediates : ESR spectroscopy can detect transient radicals during oxidation with KMnO₄ or CrO₃, clarifying pathway dominance .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Store at –20°C under inert gas (Ar/N₂).

- Photostability : UV/Vis exposure (λ > 300 nm) degrades the hydroxyl group; amber vials are recommended .

Q. What computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., monoamine oxidases) to assess binding affinity.

- QSAR modeling : Correlate Hammett σ values of substituents with bioactivity data from enzyme inhibition assays .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.